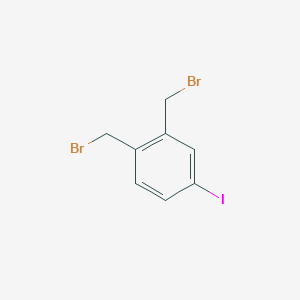

1,2-Bis(bromomethyl)-4-iodobenzene

Beschreibung

1,2-Bis(bromomethyl)-4-iodobenzene (C₈H₆Br₂I) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and an iodine atom at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions and as a building block for supramolecular chemistry. The bromomethyl groups act as leaving groups, facilitating nucleophilic substitutions, while the iodine atom enables participation in metal-catalyzed couplings (e.g., Sonogashira or Suzuki reactions) .

Eigenschaften

CAS-Nummer |

689260-54-6 |

|---|---|

Molekularformel |

C8H7Br2I |

Molekulargewicht |

389.85 |

IUPAC-Name |

1,2-bis(bromomethyl)-4-iodobenzene |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 |

InChI-Schlüssel |

OYYFTJIVJBBROJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)CBr)CBr |

Kanonische SMILES |

C1=CC(=C(C=C1I)CBr)CBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzene Derivatives

Key Observations :

- Reactivity: The iodine in 1,2-bis(bromomethyl)-4-iodobenzene enhances its utility in metal-catalyzed reactions compared to non-iodinated analogs like 1,2-bis(bromomethyl)benzene.

- Synthesis Complexity: Introducing iodine often requires additional steps (e.g., iodination or Sonogashira coupling) compared to bromine-only derivatives .

Biphenyl and Polyaromatic Analogs

Key Observations :

- Structural Rigidity: Biphenyl derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) exhibit enhanced rigidity compared to monosubstituted benzene analogs, influencing their crystallinity and thermal stability .

- Electronic Properties : Ethylene-linked bromophenyl compounds (e.g., (E)-1,2-bis(4-bromophenyl)ethene) are prioritized in optoelectronics due to extended conjugation .

Functionalized Derivatives

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzyloxy groups) reduce reactivity in electrophilic substitutions compared to smaller groups like bromomethyl .

- Diverse Reactivity: Ketone-containing derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) enable further functionalization via condensation or reduction .

Reactivity in Cross-Coupling Reactions

1,2-Bis(bromomethyl)-4-iodobenzene has been utilized in Sonogashira coupling to synthesize ethynyl-linked networks, as demonstrated in halogen-bonded supramolecular frameworks . Comparatively, non-iodinated analogs like 1,2-bis(bromomethyl)benzene are less efficient in such reactions due to the absence of a heavy atom for catalytic activation .

Crystallographic Behavior

The iodine atom in 1,2-bis(bromomethyl)-4-iodobenzene contributes to distinct crystal packing via halogen bonding, a feature absent in bromine-only analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl .

Toxicity and Handling

Bromomethyl compounds generally exhibit high toxicity and corrosiveness. For example, 1,2-bis(bromomethyl)benzene requires strict ventilation and personal protective equipment . The iodine substituent may introduce additional hazards (e.g., light sensitivity), though specific data for 1,2-bis(bromomethyl)-4-iodobenzene remain unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.